
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring substituted with a 2,5-dichlorophenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the condensation of 2,5-dichlorobenzaldehyde with acetone and thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-dichlorophenyl)-4,6-dimethyl-1H-pyrimidine-2-thione
- 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-one
- 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-selenone
Uniqueness
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63704-45-0 |
|---|---|
Fórmula molecular |
C13H14Cl2N2S |
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-6-9(14)4-5-10(11)15/h4-7H,1-3H3,(H,16,18) |
Clave InChI |
LRIAPYAQRQUNHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=C(C=CC(=C2)Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



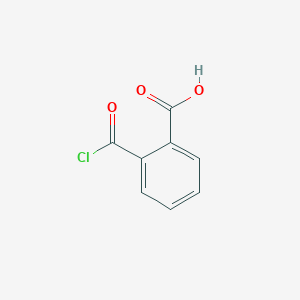


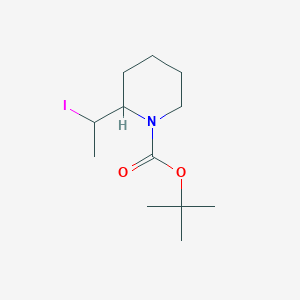
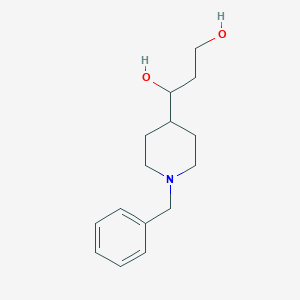
![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)

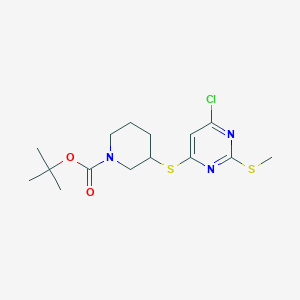

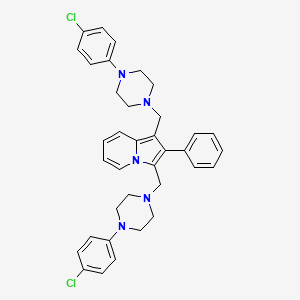
![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)

